[1] A series of 1,5-diphenyl-6-substituted 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized starting with the corresponding phenylhydrazine hydrochloride reacting with ethyletoxymethyl encyanocetate [].
[2] Another study describes a solution-phase regioselective method using pyrazole o-aminoesters treated with dibromotriphenylphosphorane, followed by an aza-Wittig reaction and subsequent reactions with alkylamines [].
[3] Additionally, the synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a potential intermediate for disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, has been reported using a two-step process starting with ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate [].
[6] Novel 1,5-diphenyl-6-substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, particularly compounds 7a and 7b (containing aminoguanidino or guanidino moieties), demonstrated potent anti-proliferative activity against various cancer cell lines. Notably, these compounds induced apoptosis in RKO colon cancer cells, triggered cell cycle arrest at the G1 phase, and modulated the expression of key proteins involved in cell cycle regulation and apoptosis [].
[7] A series of 4-aminoantipyrine-based heterocycles, including several pyrazolo[3,4-d]pyrimidine derivatives, were synthesized and evaluated for their anti-breast cancer activity against the MCF7 cell line. Several compounds exhibited promising activity, comparable to the positive control, Doxorubicin [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2